

An In-depth Technical Guide to 4-Ethoxycarbonylphenylboronic Acid

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Compound of Interest

Compound Name: 4-Ethoxycarbonylphenylboronic acid

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **4-Ethoxycarbonylphenylboronic acid**, a key building block in modern organic synthesis and drug discovery. This document outlines its chemical and physical properties, provides detailed experimental protocols for its synthesis and application in cross-coupling reactions, and illustrates its role in the development of biologically active compounds.

Core Properties and Identification

4-Ethoxycarbonylphenylboronic acid, a white to off-white crystalline powder, is an organoboron compound widely utilized in synthetic chemistry.^[1] Its structure, featuring both a boronic acid and an ethoxycarbonyl group, makes it a versatile reagent, particularly in palladium-catalyzed cross-coupling reactions.

Table 1: Chemical Identifiers

Identifier	Value
CAS Number	4334-88-7
Molecular Formula	C9H11BO4[2]
IUPAC Name	[4-(ethoxycarbonyl)phenyl]boronic acid
Synonyms	4-(Ethoxycarbonyl)benzeneboronic acid, 4-Carboethoxybenzeneboronic acid, Ethyl 4-boronobenzoate[1]
InChI Key	ZLNFACCFYUFTLD-UHFFFAOYSA-N
SMILES	CCOC(=O)c1ccc(cc1)B(O)O

Table 2: Physicochemical Properties

Property	Value
Molecular Weight	193.99 g/mol [2]
Melting Point	135 °C (decomposes)
Appearance	White to off-white powder or crystals
Solubility	Soluble in polar organic solvents

Experimental Protocols

Synthesis of 4-Ethoxycarbonylphenylboronic Acid

This protocol describes the synthesis of **4-Ethoxycarbonylphenylboronic acid** from 4-carboxyphenylboronic acid via Fischer esterification.

Materials:

- 4-Carboxyphenylboronic acid
- Anhydrous ethanol

- Hydrochloric acid (HCl)
- 100 mL three-necked round-bottomed flask
- Condenser
- Thermometer
- Stirrer
- Heating mantle

Procedure:

- In a 100 mL three-necked round-bottomed flask equipped with a condenser, thermometer, and stirrer, dissolve 4-carboxyphenylboronic acid (e.g., 350 mg, 2.109 mmol) in anhydrous ethanol (10 mL).^[3]
- Prepare a mixed ethanol/HCl solution (10 mL) with a pH of approximately 3.0 and add it to the reaction mixture.^[3]
- Heat the mixture to 70°C and allow it to reflux for 1 hour.^[3]
- After the reaction is complete, cool the mixture to room temperature and continue stirring overnight.^[3]
- Concentrate the reaction mixture under reduced pressure.^[3]
- Dissolve the resulting concentrate in ethyl acetate and wash with water.^[3]
- Dry the organic layer with potassium carbonate, filter, and concentrate under reduced pressure to yield the final product as a white solid.^[3]

Purification (Optional):

For higher purity, the crude product can be purified using silica gel chromatography with a hexane:ethyl acetate eluent, followed by reversed-phase column chromatography.^[3]

Application in Suzuki-Miyaura Cross-Coupling Reaction

4-Ethoxycarbonylphenylboronic acid is a key reagent in Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds.[4] Below is a general protocol for the coupling of an aryl halide with **4-Ethoxycarbonylphenylboronic acid**.

Materials:

- Aryl halide (e.g., aryl bromide or iodide)
- **4-Ethoxycarbonylphenylboronic acid**
- Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))
- Base (e.g., K₂CO₃, Na₂CO₃, or K₃PO₄)
- Solvent (e.g., toluene, dioxane, or DMF)
- Reaction vessel (e.g., Schlenk flask or microwave vial)
- Inert atmosphere (e.g., nitrogen or argon)

Procedure:

- In a reaction vessel, combine the aryl halide (1.0 equiv.), **4-Ethoxycarbonylphenylboronic acid** (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).
- Add the chosen solvent to the mixture.
- Degas the mixture by bubbling an inert gas (nitrogen or argon) through it for 15-20 minutes.
- Add the palladium catalyst (0.05-0.1 equiv.) to the reaction mixture under the inert atmosphere.
- Heat the reaction mixture to the desired temperature (typically 80-110°C) and stir for the required time (usually 4-24 hours), monitoring the reaction progress by TLC or GC-MS.
- Upon completion, cool the reaction mixture to room temperature.

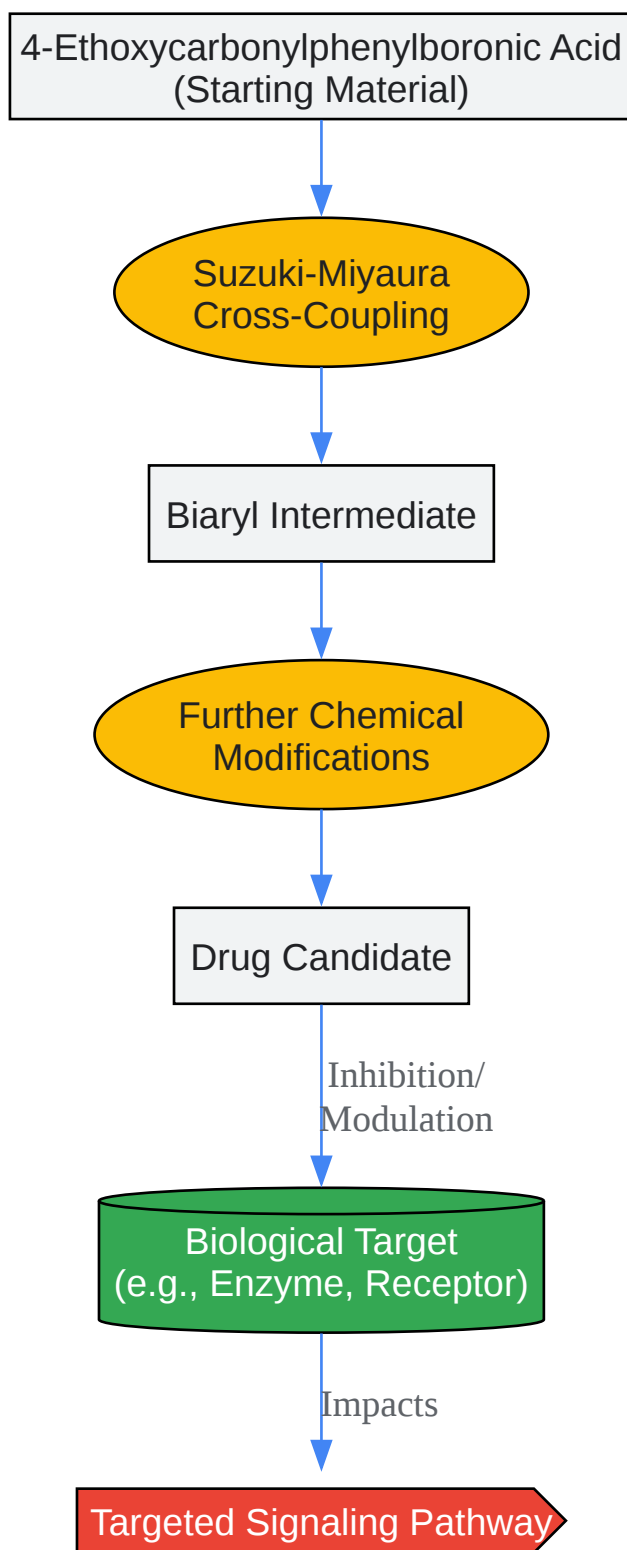
- Filter the mixture through celite to remove the catalyst.
- The filtrate can then be subjected to a standard aqueous workup, followed by extraction with an organic solvent.
- The combined organic layers are dried over a drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure.
- The crude product can be purified by column chromatography on silica gel.

Role in Drug Discovery and Development

While **4-Ethoxycarbonylphenylboronic acid** is not typically a pharmacologically active agent itself, it serves as a crucial building block in the synthesis of more complex molecules with therapeutic potential.^[4] Its utility in Suzuki-Miyaura coupling allows for the efficient construction of biaryl structures, which are common motifs in many approved drugs.^{[5][6]}

The boronic acid functional group has seen increasing use in drug design, with several FDA-approved boronic acid-containing drugs now on the market.^[7] The incorporation of boron can enhance potency and improve the pharmacokinetic profile of drug candidates.^[7]

Below is a conceptual workflow illustrating how **4-Ethoxycarbonylphenylboronic acid** can be utilized in a drug discovery program.



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Caption: Conceptual workflow from starting material to biological target.

In this workflow, **4-Ethoxycarbonylphenylboronic acid** is used in a Suzuki-Miyaura coupling reaction to generate a biaryl intermediate. This intermediate then undergoes further chemical modifications to produce a final drug candidate. This candidate is designed to interact with a specific biological target, thereby modulating a signaling pathway implicated in a disease state.

Conclusion

4-Ethoxycarbonylphenylboronic acid is a valuable and versatile reagent for researchers and professionals in organic synthesis and drug development. Its well-defined properties and reactivity in robust carbon-carbon bond-forming reactions like the Suzuki-Miyaura coupling make it an indispensable tool for the construction of complex molecular architectures, including those with significant therapeutic potential.

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